REACTION_CXSMILES
|
CON(C)[C:4]([CH:6]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]1)=[O:5].[C:19]1([Mg]Br)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[NH4+].[Cl-]>C1COCC1>[C:4]([CH:6]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[CH2:7]1)(=[O:5])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave an oil
|
Type
|
WASH
|
Details
|
Flash chromatography on a 40-g silica cartridge eluted with a 0 to 50% EtOAc in hexanes gradient
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1CN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |